![molecular formula C9H18N2O4S B1588686 Thr-Met CAS No. 90729-28-5](/img/structure/B1588686.png)
Thr-Met
Overview
Description
Thr-Met is an essential amino acid, which plays a role in the metabolism of proteins and other molecules in the body. It is also known as L-threonine, and it is one of the 22 amino acids found in proteins. It is found in a variety of foods, including dairy products, eggs, meat, fish, and some vegetables. This compound is involved in a variety of metabolic pathways and is essential for the synthesis of proteins, hormones, enzymes, and other molecules. In addition, this compound is important for the maintenance of muscle and bone health and for the regulation of the nervous system.
Scientific Research Applications
Threonine and Methionine in Plant Physiology
Threonine (Thr) and Methionine (Met) are amino acids vital in plant physiology. In a study focusing on potatoes, antisense inhibition of threonine synthase led to high methionine content in transgenic potato plants. This process involves the enzymes cystathionine gamma-synthase and Thr synthase (TS) competing for the common substrate O-phosphohomo-serine. The research demonstrated that by reducing TS activity, Met levels could increase significantly, suggesting a method for developing crop plants with improved nutritional quality (Zeh et al., 2001).
Structural and Spectroscopic Study
Thr-Met, as a dipeptide, was structurally characterized through solid-state linear polarized IR-spectroscopy. The study provided insights into the role of intermolecular hydrogen bonding in the compound's conformational behavior and spectroscopic properties, significant in understanding the physical chemistry of amino acids and peptides (Chapkanov & Zareva, 2009).
Cross-Talk in Protein Modifications
Research into the crosstalk between protein Ser/Thr/Tyr-phosphorylation and Met oxidation revealed a potential interaction critical for metabolic regulation and cellular signaling. The study indicated that kinases and signaling proteins are enriched for Met around phosphorylation sites, suggesting a complex regulatory mechanism at the molecular level (Rao et al., 2013).
Threonine in Proteogenomic Research
A study on proteogenomic research highlighted the challenges in identifying variant peptides containing threonine (Thr) and isothreonine. It was shown that Thr can be distinguished from isothreonine by its retention time and fragmentation pattern in mass spectrometry, essential for accurately identifying protein modifications (Kuznetsova et al., 2016).
Applications in Microbial Electrochemistry
Thr and Met also have implications in microbial electrochemical technologies (MET). One study discussed the application of MET in environmental contexts like wastewater treatment and bioremediation. It highlighted the potential of using biochar in MET, suggesting ways to optimize its electroactive properties for large-scale environmental applications (Schievano et al., 2019).
Mechanism of Action
Target of Action
Thr-Met, also known as H-Thr-Met-OH, primarily targets the mesenchymal-epithelial transition factor (MET) oncogene . The MET oncogene plays a crucial role in the development and progression of various types of cancers .
Mode of Action
This compound interacts with its target, the MET oncogene, by inhibiting its activation. This disruption of the MET signal transduction pathway results in the inhibition of cell growth in tumors . The interaction of this compound with its target leads to significant changes in the cellular environment, primarily inhibiting the proliferation of cancer cells .
Biochemical Pathways
This compound affects the aspartate-family pathway, which leads to the production of four essential amino acids: Lys, Met, Thr, and Ile . By interacting with this pathway, this compound can influence the synthesis of these amino acids, potentially affecting various downstream effects such as protein synthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor cell growth. By targeting and inhibiting the MET oncogene, this compound disrupts the signal transduction pathway that promotes cell proliferation in tumors . This results in a decrease in tumor growth and potentially contributes to the treatment of various types of cancers .
properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIDTRXFGYOLLH-VQVTYTSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCSC)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427225 | |
Record name | CHEBI:74861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Threonylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
90729-28-5 | |
Record name | CHEBI:74861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Threonylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Thr-Met?
A1: The molecular formula of this compound is C8H16N2O4S. Its molecular weight is 236.3 g/mol.
Q2: What are some spectroscopic techniques used to characterize this compound?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure and conformation of peptides like this compound []. Additionally, techniques like mass spectrometry are employed to determine molecular weight and identify fragments [, ].
Q3: How does the presence of this compound in proteins influence their reactivity towards hydroxyl radicals?
A3: The presence of an N-terminal this compound sequence in peptides significantly enhances their susceptibility to side-chain fragmentation when exposed to hydroxyl radicals []. This reaction leads to the formation of acetaldehyde from the threonine moiety. This reaction is less efficient with other amino acids adjacent to methionine.
Q4: What is unique about the reaction of hydroxyl radicals with N-terminal this compound compared to other dipeptides containing methionine?
A4: The reaction of hydroxyl radicals with N-terminal this compound leads to a specific side-chain fragmentation of threonine, producing acetaldehyde. This reaction is dependent on an intramolecular proton transfer from the protonated N-terminal amino group of threonine to a hydroxy sulfuranyl radical formed at the methionine residue []. This process is not observed to the same extent with other dipeptides containing methionine.
Q5: What is the significance of the one-electron oxidation pathway in the reaction of peroxynitrite with this compound?
A5: Peroxynitrite can oxidize methionine through both one- and two-electron pathways. Quantifying the contribution of the one-electron pathway helps understand the potential for free radical generation during this reaction []. This information is crucial because free radicals can cause cellular damage.
Q6: What is the biological significance of the this compound sequence in certain proteins?
A6: The this compound sequence is found in various proteins and peptides with diverse functions. For instance, it's part of the active site of marinostatin, a proteinase inhibitor []. This dipeptide is also present in several bioactive peptides, including speract, a sea urchin sperm-activating peptide [], and melanin-concentrating hormone (MCH), a hormone influencing skin pigmentation in fish [, ].
Q7: How does the this compound sequence in marinostatin contribute to its inhibitory activity?
A7: The this compound sequence forms the reactive site of marinostatin D, a proteinase inhibitor isolated from marine bacteria []. The peptide bond between methionine and arginine within this sequence is cleaved in a reversible manner by certain proteinases, leading to their inhibition.
Q8: What role does the this compound sequence play in the structure and function of MCH?
A8: While the this compound sequence is present in MCH, research indicates that the disulfide bond between cysteine residues is crucial for its melanin-concentrating activity []. Modification of this bond, such as contracting the cyclic structure, significantly diminishes MCH-like activity in fish skin bioassays [].
Q9: How does the this compound sequence in the C-terminal region of αs1-casein influence its properties?
A9: The C-terminal hexapeptide of αs1-casein, Thr-Thr-Met-Pro-Leu-Trp, exhibits angiotensin I-converting enzyme (ACE) inhibitory activity []. The presence of the Pro-Leu-Trp sequence within this hexapeptide is crucial for this activity, suggesting that the this compound sequence, while not directly involved in ACE inhibition, contributes to the overall structure and activity of the peptide.
Q10: Are there any known applications of this compound containing peptides in food science or nutrition?
A10: Hydrolysates from tuna cooking juice, containing peptides with sequences including this compound, have shown anti-inflammatory activity in vitro []. This finding suggests a potential application of these peptides as functional food ingredients with potential health benefits.
Q11: Can the this compound sequence in peptides be a target for enzymatic modifications to enhance their bioactivity?
A11: Enzymatic hydrolysis of stone fish protein produces peptides with ACE-inhibitory activity, including one with the sequence Leu-Ala-Pro-Pro-Thr-Met []. This finding suggests that enzymatic modification of proteins containing this compound can generate bioactive peptides with potential applications in functional foods or pharmaceuticals.
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